2,3,4,5-Tetrachloro-6-(diethylcarbamoyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4,5-Tetrachloro-6-(diethylcarbamoyl)benzoic acid is a chemical compound with the molecular formula C12H11Cl4NO3 and a molecular weight of 359.03 g/mol This compound is characterized by the presence of four chlorine atoms and a diethylcarbamoyl group attached to a benzoic acid core
Vorbereitungsmethoden
The synthesis of 2,3,4,5-Tetrachloro-6-(diethylcarbamoyl)benzoic acid involves several steps. One common method includes the treatment of phthalisoimidium perchlorates with sodium azide, resulting in the formation of N-substituted o-carbamoylbenzoyl azides. These azides, when heated, yield o-carbamoylphenyl isocyanates, which can further react to form the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
2,3,4,5-Tetrachloro-6-(diethylcarbamoyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or the modification of the diethylcarbamoyl group.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,3,4,5-Tetrachloro-6-(diethylcarbamoyl)benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,3,4,5-Tetrachloro-6-(diethylcarbamoyl)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
2,3,4,5-Tetrachloro-6-(diethylcarbamoyl)benzoic acid can be compared with other similar compounds, such as:
2,3,4,5-Tetrachloro-6-(3,5-dibromo-2,4-dihydroxybenzoyl)benzoic acid: This compound has additional bromine and hydroxyl groups, leading to different chemical properties and applications.
2,3,4,5-Tetrachloro-6-cyanobenzoic acid: The presence of a cyano group instead of the diethylcarbamoyl group results in different reactivity and uses.
The uniqueness of this compound lies in its specific combination of chlorine atoms and the diethylcarbamoyl group, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
6310-29-8 |
---|---|
Molekularformel |
C12H11Cl4NO3 |
Molekulargewicht |
359.0 g/mol |
IUPAC-Name |
2,3,4,5-tetrachloro-6-(diethylcarbamoyl)benzoic acid |
InChI |
InChI=1S/C12H11Cl4NO3/c1-3-17(4-2)11(18)5-6(12(19)20)8(14)10(16)9(15)7(5)13/h3-4H2,1-2H3,(H,19,20) |
InChI-Schlüssel |
ATTUJSZFVYBJDS-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C(=O)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.